

Unveiling the Proteomic Landscape of SK-3-91: A Guide to Quantitative Analysis

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Compound of Interest

Compound Name: SK-3-91

Cat. No.: B10823903

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[City, State] – [Date] – This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting quantitative proteomics analysis of cellular responses to **SK-3-91**, a potent multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader. **SK-3-91** induces the degradation of a broad spectrum of kinases, offering a powerful tool for dissecting complex signaling networks and discovering novel therapeutic targets.

This document outlines the experimental protocols for analyzing the **SK-3-91**-induced degradome, presents a structured summary of expected quantitative data, and provides visual representations of the experimental workflow and a key affected signaling pathway.

Introduction

SK-3-91 is a heterobifunctional molecule designed to recruit an E3 ubiquitin ligase to specific kinase targets, leading to their ubiquitination and subsequent degradation by the proteasome. [1] Its multi-targeted nature, affecting over 125 unique kinases, makes it a valuable tool for mapping the "degradable kinome" and understanding the broader consequences of kinase degradation on cellular signaling.[1][2] Quantitative proteomics stands as a critical technology to elucidate the precise spectrum and magnitude of protein degradation induced by **SK-3-91**, offering insights into its mechanism of action and potential therapeutic applications.

Data Presentation: Quantitative Proteomics of SK-3-91 Treatment

The following tables summarize the expected quantitative proteomics data from a typical experiment involving **SK-3-91** treatment in a relevant cell line (e.g., K562 chronic myeloid leukemia cells). Data is presented as protein abundance ratios (Treated/Control) and associated statistical significance.

Table 1: Significantly Downregulated Kinases Upon **SK-3-91** Treatment

Protein (Gene Name)	UniProt ID	Subcellular Location	Function	Abundance Ratio (SK-3-91/Control)	p-value
Aurora Kinase A (AURKA)	O14965	Cytoplasm, Nucleus	Cell cycle regulation, mitosis	0.35	< 0.001
Cyclin-dependent kinase 4 (CDK4)	P11802	Nucleus	Cell cycle G1/S transition	0.42	< 0.001
Cyclin-dependent kinase 6 (CDK6)	Q00534	Nucleus	Cell cycle G1/S transition	0.48	< 0.001
Bruton's tyrosine kinase (BTK)	Q06187	Cytoplasm	B-cell development and activation	0.55	< 0.01
Fms-like tyrosine kinase 3 (FLT3)	P36888	Plasma Membrane	Hematopoiesis, cell proliferation	0.61	< 0.01
YTH domain-containing family protein 2 (YTHDF2)	Q9Y5A9	Cytoplasm	mRNA decay	0.65	< 0.05

Table 2: Other Significantly Altered Proteins Upon **SK-3-91** Treatment

Protein (Gene Name)	UniProt ID	Subcellular Location	Function	Abundance Ratio (SK-3- 91/Control)	p-value
Protein p97 (VCP)	P55072	Cytoplasm, Nucleus	Ubiquitin- dependent protein degradation	1.25	< 0.05
Ubiquitin (RPS27A)	P62979	Cytoplasm, Nucleus	Protein degradation, signaling	1.18	< 0.05

Experimental Protocols

The following protocols provide a detailed methodology for the quantitative proteomics analysis of **SK-3-91** treatment.

Cell Culture and SK-3-91 Treatment

- Cell Line: K562 (human chronic myeloid leukemia) cells are a suitable model.
- Culture Conditions: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **SK-3-91** Treatment: Seed cells at an appropriate density. Treat cells with **SK-3-91** at a final concentration of 1 µM for 24 hours. A vehicle control (DMSO) should be run in parallel.

Sample Preparation and Protein Digestion

- Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a urea-based lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.

- Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
- Protein Digestion: Dilute the urea concentration to less than 2 M and digest proteins with sequencing-grade trypsin overnight at 37°C.

Peptide Labeling with Tandem Mass Tags (TMT)

- TMT Labeling: Label peptides from each condition (**SK-3-91** treated and vehicle control) with distinct TMT isobaric tags according to the manufacturer's instructions.
- Sample Pooling: Combine the TMT-labeled peptide samples in equal amounts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

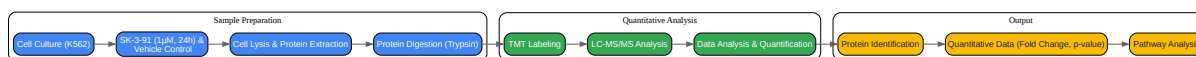
- LC Separation: Separate the pooled, labeled peptides using a nano-flow high-performance liquid chromatography (LC) system with a reverse-phase column.^[3] A gradient of increasing acetonitrile concentration is used to elute the peptides.
- Mass Spectrometry: Analyze the eluted peptides using a high-resolution Orbitrap mass spectrometer.^[3] The instrument should be operated in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).^[3]

Data Analysis

- Database Search: Search the raw MS/MS data against a human protein database (e.g., UniProt) using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).
- Protein Identification and Quantification: Identify peptides and proteins with a false discovery rate (FDR) of less than 1%. Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
- Statistical Analysis: Perform statistical analysis (e.g., t-test) to identify proteins that are significantly differentially abundant between the **SK-3-91** treated and control samples.

Visualizations

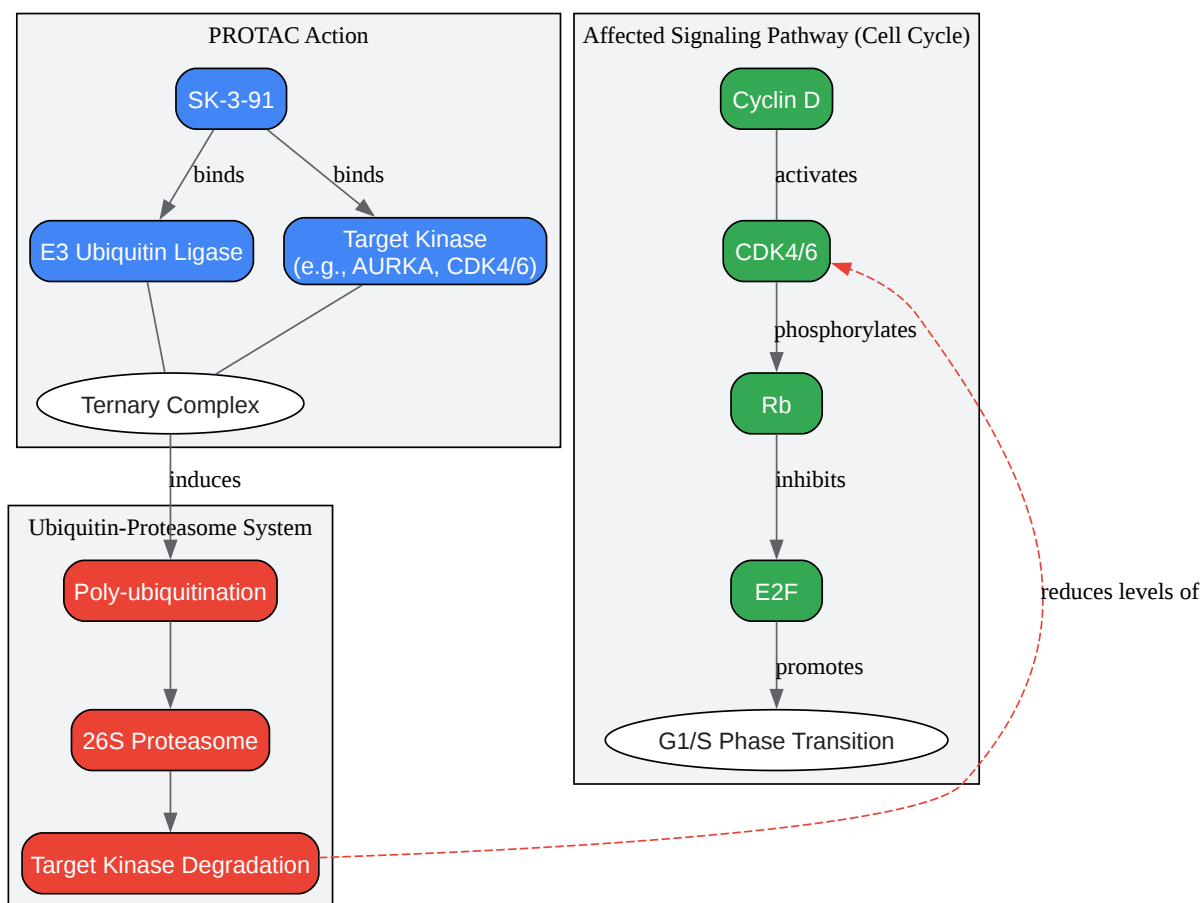
Experimental Workflow



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Caption: Quantitative proteomics workflow for **SK-3-91** analysis.

SK-3-91 Mechanism of Action and Downstream Signaling



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